molecular formula C15H23IN2OSi B13337676 4-Iodo-5,6-dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole

4-Iodo-5,6-dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole

Katalognummer: B13337676
Molekulargewicht: 402.35 g/mol
InChI-Schlüssel: FRZSJWGFTHZCBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Iodo-5,6-dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole: is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of an iodine atom at the 4th position, two methyl groups at the 5th and 6th positions, and a trimethylsilyl-ethoxy-methyl group at the 1st position of the benzimidazole ring. The unique structural features of this compound make it a valuable intermediate in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-5,6-dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole typically involves multi-step reactions

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Iodo-5,6-dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a substitution reaction with an amine, the product would be a benzimidazole derivative with an amine group replacing the iodine atom.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile building block in organic synthesis .

Biology and Medicine: In biological and medicinal research, derivatives of benzimidazole, including this compound, are studied for their potential pharmacological activities. They have shown promise in areas such as antimicrobial, antiviral, and anticancer research .

Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced materials with specific properties. Its reactivity and structural features make it suitable for various industrial applications .

Wirkmechanismus

The mechanism of action of 4-Iodo-5,6-dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, its derivatives may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the iodine atom and the trimethylsilyl-ethoxy-methyl group can influence the compound’s binding affinity and specificity towards these targets .

Vergleich Mit ähnlichen Verbindungen

  • 4-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole
  • 4-Iodopyrazole
  • 4-Iodo-1-methyl-1H-pyrazole

Comparison: Compared to similar compounds, 4-Iodo-5,6-dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole has unique structural features such as the additional methyl groups at the 5th and 6th positions. These features can influence its reactivity and applications. For example, the presence of the methyl groups can enhance its stability and modify its electronic properties, making it more suitable for specific reactions and applications .

Eigenschaften

Molekularformel

C15H23IN2OSi

Molekulargewicht

402.35 g/mol

IUPAC-Name

2-[(4-iodo-5,6-dimethylbenzimidazol-1-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C15H23IN2OSi/c1-11-8-13-15(14(16)12(11)2)17-9-18(13)10-19-6-7-20(3,4)5/h8-9H,6-7,10H2,1-5H3

InChI-Schlüssel

FRZSJWGFTHZCBQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C(=C1C)I)N=CN2COCC[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.